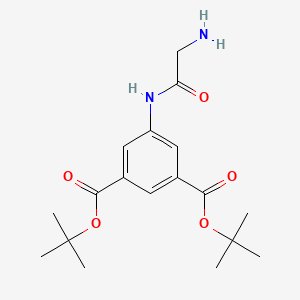

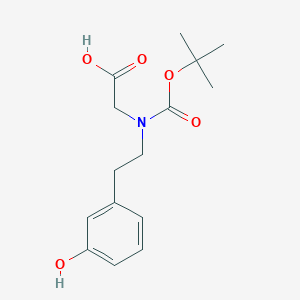

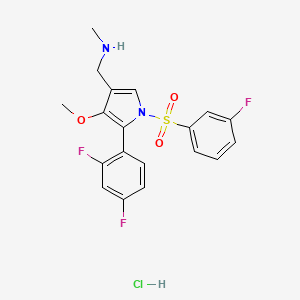

![molecular formula C29H30N6O2 B8105898 4-[[2-cyano-7-(2-cyclohexylethyl)pyrrolo[2,3-d]pyrimidin-6-yl]methoxy]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B8105898.png)

4-[[2-cyano-7-(2-cyclohexylethyl)pyrrolo[2,3-d]pyrimidin-6-yl]methoxy]-N-(pyridin-3-ylmethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

LB-60-OF61 is a compound known for its inhibitory effects on nicotinamide phosphoribosyltransferase (NAMPT). It has shown significant antiproliferative activity against cancer cell lines that are dependent on the MYC oncogene . This compound is primarily used for research purposes and is not intended for human consumption .

Preparation Methods

The synthetic routes and reaction conditions for LB-60-OF61 are not extensively detailed in publicly available sources. it is known that the compound can be prepared and stored in powder form at -20°C for up to three years, or in solution at -80°C for up to one year . Industrial production methods typically involve the synthesis of the compound in bulk quantities, followed by purification and storage under controlled conditions to maintain its stability and efficacy .

Chemical Reactions Analysis

LB-60-OF61 undergoes various chemical reactions, including:

Oxidation and Reduction: These reactions are common in the modification of the compound’s structure to enhance its efficacy or reduce its toxicity.

Substitution Reactions: These reactions involve the replacement of one functional group with another, which can alter the compound’s biological activity.

Common Reagents and Conditions: The compound is often dissolved in dimethyl sulfoxide (DMSO) for in vitro studies, with sonication recommended to enhance solubility.

Major Products: The primary products formed from these reactions are derivatives of LB-60-OF61 that retain its NAMPT inhibitory activity.

Scientific Research Applications

LB-60-OF61 has a wide range of applications in scientific research, including:

Chemistry: Used as a tool to study the inhibition of NAMPT and its effects on cellular metabolism.

Mechanism of Action

LB-60-OF61 exerts its effects by inhibiting NAMPT, an enzyme involved in the biosynthesis of nicotinamide adenine dinucleotide (NAD+). This inhibition leads to a decrease in NAD+ levels, which in turn affects cellular metabolism and energy production. The compound specifically targets cancer cell lines that overexpress the MYC oncogene, leading to cytotoxic effects and reduced cell proliferation .

Comparison with Similar Compounds

LB-60-OF61 is unique in its selectivity towards MYC-overexpressing cell lines. Similar compounds include:

Teglarinad chloride: Another NAMPT inhibitor with similar antiproliferative effects.

Nampt activator-1: A compound that activates NAMPT rather than inhibiting it.

OT-82: A NAMPT inhibitor with a different chemical structure but similar biological activity.

LB-60-OF61 stands out due to its high potency and selectivity, making it a valuable tool in cancer research and drug development .

Properties

IUPAC Name |

4-[[2-cyano-7-(2-cyclohexylethyl)pyrrolo[2,3-d]pyrimidin-6-yl]methoxy]-N-(pyridin-3-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H30N6O2/c30-16-27-32-19-24-15-25(35(28(24)34-27)14-12-21-5-2-1-3-6-21)20-37-26-10-8-23(9-11-26)29(36)33-18-22-7-4-13-31-17-22/h4,7-11,13,15,17,19,21H,1-3,5-6,12,14,18,20H2,(H,33,36) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCWGKOCPENDNLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCN2C(=CC3=CN=C(N=C32)C#N)COC4=CC=C(C=C4)C(=O)NCC5=CN=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H30N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

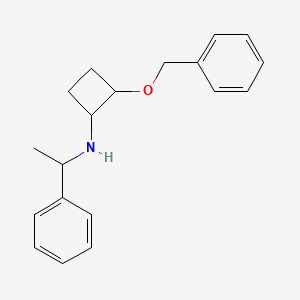

![7-fluoro-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B8105842.png)

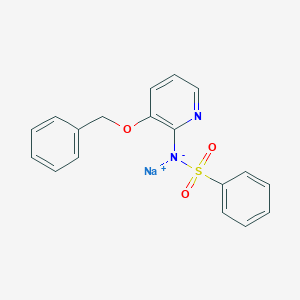

![3-[[(S)-(5-Ethenylquinuclidine-2-yl)(6-methoxy-4-quinolinyl)methyl]amino]-4-[3,5-bis(trifluoromethyl)phenylamino]-3-cyclobutene-1,2-dione](/img/structure/B8105867.png)

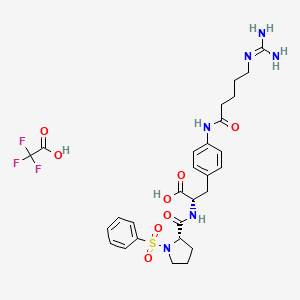

![N-[8-[(2R)-2-hydroxy-3-morpholin-4-ylpropoxy]-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl]-2-methylpyridine-3-carboxamide](/img/structure/B8105889.png)

![(2S)-2-cyclopropyl-N-[(6S)-5,11-dioxospiro[3,6-dihydro-1H-pyrazolo[1,2-b][2,3]benzodiazepine-2,1'-cyclopropane]-6-yl]-N'-(5-fluoro-2-methylpyridin-3-yl)butanediamide](/img/structure/B8105911.png)